Cas no 1806156-66-0 (2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating multiple fluorine-containing functional groups. The presence of fluoromethyl, trifluoromethoxy, and trifluoromethyl moieties enhances its electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical in the design of bioactive compounds. The compound’s reactivity allows for further functionalization, enabling its use in cross-coupling reactions or as a building block for heterocyclic frameworks. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial applications.
2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine structure
1806156-66-0 structure
商品名:2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
CAS番号:1806156-66-0
MF:C9H6F7NO2
メガワット:293.138267040253
CID:4840269

2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C9H6F7NO2/c1-18-5-2-6(8(11,12)13)17-4(3-10)7(5)19-9(14,15)16/h2H,3H2,1H3
    • InChIKey: ODIDVBLEAPATMK-UHFFFAOYSA-N
    • ほほえんだ: FCC1C(=C(C=C(C(F)(F)F)N=1)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 31.4

2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085745-1g
2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
1806156-66-0 97%
1g
$1,519.80 2022-04-01

2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献

2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridineに関する追加情報

Professional Introduction to 2-(Fluoromethyl)-4-Methoxy-3-(Trifluoromethoxy)-6-(Trifluoromethyl)pyridine (CAS No. 1806156-66-0)

2-(Fluoromethyl)-4-Methoxy-3-(Trifluoromethoxy)-6-(Trifluoromethyl)pyridine, identified by its CAS number 1806156-66-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this compound, particularly the presence of multiple fluorinated and methoxy substituents, contribute to its intriguing chemical properties and potential applications in synthetic chemistry and drug design.

The molecular structure of 2-(Fluoromethyl)-4-Methoxy-3-(Trifluoromethoxy)-6-(Trifluoromethyl)pyridine is characterized by a pyridine ring adorned with three distinct functional groups: a fluoromethyl group at the 2-position, a methoxy group at the 4-position, and two groups at the 3- and 6-positions. This arrangement imparts a high degree of electronic complexity to the molecule, making it a promising candidate for further exploration in medicinal chemistry. The fluorine atoms, in particular, are known for their ability to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds with multiple fluorinated substituents have shown exceptional promise. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and reduced side effects.

The synthesis of 2-(Fluoromethyl)-4-Methoxy-3-(Trifluoromethoxy)-6-(Trifluoromethyl)pyridine involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and functional group transformations. The use of fluorinated reagents and catalysts is crucial in achieving the desired regioselectivity and yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently.

The pharmacological profile of 2-(Fluoromethyl)-4-Methoxy-3-(

The structural motifs present in this compound make it an attractive scaffold for drug discovery. The combination of electron-withdrawing trifluoromethyl groups and electron-donating methoxy groups creates a delicate balance that can modulate receptor binding affinity. Furthermore, the fluoromethyl group introduces additional opportunities for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific therapeutic needs.

In conclusion, 2-(Metoxyl

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